2,6-Difluoro-4-(trifluoromethoxy)benzonitrile
Overview
Description
2,6-Difluoro-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H2F5NO and a molecular weight of 223.1 g/mol . This compound is characterized by the presence of two fluorine atoms at positions 2 and 6, a trifluoromethoxy group at position 4, and a nitrile group attached to a benzene ring. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,6-Difluoro-4-(trifluoromethoxy)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzonitrile and trifluoromethoxy reagents.
Reaction Conditions:
Industrial Production: Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2,6-Difluoro-4-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents, and reducing agents.
Scientific Research Applications
2,6-Difluoro-4-(trifluoromethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
2,6-Difluoro-4-(trifluoromethoxy)benzonitrile can be compared with other similar compounds such as:
2,4-Difluorobenzonitrile: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
4-(Trifluoromethoxy)benzonitrile: Lacks the additional fluorine atoms at positions 2 and 6, affecting its reactivity and applications.
2,6-Difluorobenzonitrile: Lacks the trifluoromethoxy group, leading to different interactions and uses.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2,6-difluoro-4-(trifluoromethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5NO/c9-6-1-4(15-8(11,12)13)2-7(10)5(6)3-14/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTQDUNKRPXJHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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